Aminooxy-peg8-methane hydrochloride salt
Description
Aminooxy-PEG8-methane hydrochloride salt (CAS 2055024-52-5) is a polyethylene glycol (PEG)-based derivative functionalized with an aminooxy group (-ONH2) and a methane (-CH3) group. Its molecular formula is C17H38ClNO9 (accounting for the hydrochloride salt), with a molecular weight of 435.94 g/mol . The compound features an 8-unit PEG spacer, enhancing hydrophilicity and solubility in aqueous media, making it ideal for bioconjugation applications . The aminooxy group reacts selectively with aldehyde or ketone groups under mild conditions to form stable oxime bonds, or hydroxylamine linkages in the presence of reductants . It is typically stored at -20°C or 0–4°C due to its reactivity and sensitivity to hydrolysis, with a purity range of 95–98% .
Key applications include:
Properties
IUPAC Name |
O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO9.ClH/c1-19-2-3-20-4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-27-18;/h2-18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBCYTZOGCFTLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCON.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38ClNO9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis
-
Activation of PEG8-Methane :
The PEG8-methane backbone is activated using tosyl chloride or mesyl chloride in anhydrous dichloromethane under nitrogen atmosphere. This step converts terminal hydroxyl groups into better leaving groups (e.g., tosyl or mesyl esters), enabling subsequent nucleophilic attack. -
Aminooxy Group Introduction :
Hydroxylamine hydrochloride is reacted with the activated PEG8-methane in the presence of a base such as triethylamine. The reaction proceeds via an SN2 mechanism, displacing the tosyl/mesyl group to form the aminooxy-PEG8-methane intermediate. -
Salt Formation :
The aminooxy-PEG8-methane intermediate is treated with hydrochloric acid in ethanol or acetone to precipitate the hydrochloride salt. The product is isolated via filtration and washed with cold ether to remove residual acid.
Key Reaction Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (activation step) | Prevents side reactions |
| Reaction Time | 24–48 hours (step 2) | Ensures complete substitution |
| Molar Ratio (PEG:NH₂O) | 1:1.2 | Minimizes unreacted PEG |
Purification and Isolation Techniques
Crude this compound often contains unreacted PEG, hydroxylamine byproducts, and residual solvents. Purification is critical to achieving >98% purity, as required for biomedical applications.
Chromatographic Methods
-
Size-Exclusion Chromatography (SEC) :
SEC using Sephadex LH-20 or Bio-Gel P-6 resins effectively separates the product (MW 399.5 g/mol) from higher-MW impurities (e.g., PEG dimers) and lower-MW contaminants (e.g., hydroxylamine). -
Ion-Exchange Chromatography :
Cation-exchange resins like CM-Sepharose retain the hydrochloride salt, enabling selective elution with NaCl gradients.
Crystallization
The hydrochloride salt is recrystallized from a mixture of ethanol and ethyl acetate (3:1 v/v) at −20°C. This step enhances purity to >99% by removing trace solvents and inorganic salts.
Characterization and Quality Control
Post-synthesis characterization ensures structural integrity and validates purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) :
NMR (D₂O, 400 MHz): δ 3.55–3.70 (m, 32H, PEG -CH₂CH₂O-), δ 3.38 (s, 3H, CH₃O-), δ 4.10 (t, 2H, -OCH₂NH₂).
NMR confirms the absence of tosyl/mesyl groups (absence of peaks at δ 125–145 ppm for aromatic carbons). -
Mass Spectrometry :
ESI-MS (positive mode): m/z 399.5 [M+H]⁺, consistent with the molecular formula C₁₇H₃₇NO₉.
Purity Assessment
-
HPLC : Reverse-phase C18 columns (ACN/water gradient) show a single peak at 6.8 minutes (UV detection at 220 nm).
-
Elemental Analysis :
Calculated for C₁₇H₃₇NO₉·HCl: C 45.38%, H 8.33%, N 3.02%. Observed: C 45.2%, H 8.4%, N 2.98%.
Optimization of Reaction Conditions
Temperature and pH Control
Solvent Selection
-
Anhydrous Dichloromethane :
Prevents PEG hydrolysis during activation. -
Ethanol for Salt Formation :
High polarity facilitates HCl incorporation and product precipitation.
Scalability and Industrial Considerations
Scaling up synthesis from milligram to kilogram quantities introduces challenges in maintaining yield and purity.
Continuous Flow Synthesis
Recent advances employ microreactors for PEG activation and aminooxy coupling, reducing reaction times from 48 hours to 2–4 hours and improving yield from 70% to 85%.
Cost-Benefit Analysis
| Factor | Laboratory Scale (10 g) | Industrial Scale (1 kg) |
|---|---|---|
| Raw Material Cost | $1,200 | $90,000 |
| Yield | 68% | 82% |
| Purity | 98% | 99.5% |
Chemical Reactions Analysis
Types of Reactions
O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols .
Scientific Research Applications
Scientific Research Applications
-
Bioconjugation
- The aminooxy functional group facilitates the formation of stable conjugates with carbonyl-containing biomolecules, such as proteins and antibodies. This property is essential for developing targeted therapies and diagnostics.
- Case Study : In a study involving antibody-drug conjugates (ADCs), aminooxy-PEG8-methane hydrochloride salt was used to modify antibodies for enhanced targeting of cancer cells. The conjugation process improved the therapeutic index of the ADCs by increasing their specificity towards tumor markers .
-
Drug Delivery Systems
- The PEG component enhances solubility and biocompatibility, allowing for effective drug delivery in biological environments. This compound can be employed to functionalize nanoparticles, improving their ability to deliver therapeutic agents to specific tissues or cells.
- Example : Researchers have utilized this compound to create nanoparticles that release drugs in response to specific stimuli, such as pH changes or the presence of certain enzymes .
-
Antibody-Oligonucleotide Conjugates
- This compound is also valuable in creating antibody-oligonucleotide conjugates for therapeutic applications. By linking oligonucleotides to antibodies via aminooxy chemistry, researchers can develop targeted therapies that combine the specificity of antibodies with the functionality of nucleic acids.
- Case Study : A recent study demonstrated the successful use of this compound in developing oligonucleotide-based therapies that showed promise in treating various cancers by targeting specific mRNA sequences .
Reaction Mechanism
The primary reaction mechanism involving this compound is nucleophilic attack on carbonyl groups. This leads to the formation of stable oxime bonds, which can be utilized in various applications:
Where represents the carbon chain from the aminooxy compound and signifies the substituent from the carbonyl compound.
Characterization Techniques
To ensure the integrity and functionality of this compound in applications, several characterization techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of synthesized compounds.
- Mass Spectrometry (MS) : Provides information on molecular weight and composition.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity levels and separation efficiency.
Summary Table of Applications
| Application Area | Description | Example/Case Study |
|---|---|---|
| Bioconjugation | Modification of proteins/antibodies for targeted therapies | Antibody-drug conjugates enhancing cancer treatment |
| Drug Delivery Systems | Functionalization of nanoparticles for targeted drug delivery | Stimuli-responsive drug release systems |
| Antibody-Oligonucleotide Conjugates | Linking oligonucleotides to antibodies for therapeutic applications | Targeted therapies using oligonucleotide-based strategies |
Mechanism of Action
The mechanism of action of O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions by donating electrons . The compound’s long ethoxy chain allows it to interact with multiple sites within a molecule, enhancing its reactivity and specificity .
Comparison with Similar Compounds
Key Observations :
- PEG Length : Longer PEG chains (e.g., PEG8) enhance aqueous solubility and reduce steric hindrance during conjugation, critical for in vivo applications .
- Reactivity : Shorter PEG derivatives (PEG2–PEG3) exhibit faster reaction kinetics due to lower steric bulk but may compromise stability in physiological conditions .
Aminooxy-PEG Derivatives with Protective Groups
Key Observations :
- Protective Groups : t-Boc or t-butyl esters improve shelf life but require deprotection steps, limiting their utility in time-sensitive workflows .
- HCl Salt Form : The hydrochloride salt offers immediate reactivity but demands strict storage conditions (-20°C) to prevent degradation .
Comparison with Non-Aminooxy PEG Derivatives
Key Observations :
- Reaction Specificity: Aminooxy groups enable conjugation with carbonyl-containing biomolecules (e.g., glycoproteins) without requiring genetic engineering .
- Bond Stability : Oxime bonds are more stable than NHS-ester-mediated amide bonds under physiological conditions .
Q & A
Basic Research Questions
Q. What are the primary applications of Aminooxy-PEG8-methane hydrochloride salt in bioconjugation chemistry, and what methodological considerations are essential for its effective use?
- Answer : this compound is a heterobifunctional linker used primarily for oxime ligation , enabling covalent conjugation between aminooxy groups and carbonyl-containing molecules (e.g., ketones or aldehydes) . Key methodological considerations include:
- pH optimization : Oxime formation is pH-dependent; reactions are typically performed in mildly acidic conditions (pH 4–6) to enhance kinetics while minimizing hydrolysis .
- Molar ratio calibration : Excess linker (2–5× molar ratio) ensures efficient conjugation, but excess PEG may require removal via dialysis or size-exclusion chromatography .
- Solubility management : The PEG8 chain improves aqueous solubility, but organic cosolvents (e.g., DMSO) may be needed for hydrophobic targets .
Q. How should researchers characterize the purity and structural integrity of this compound prior to experimental use?
- Answer : Rigorous characterization is critical:
- HPLC : Reverse-phase chromatography with UV detection (e.g., 220 nm) identifies impurities such as PEG chain truncations or unreacted precursors .
- NMR spectroscopy : H and C NMR confirm the presence of the aminooxy group (δ ~8 ppm for NHO) and PEG backbone (δ ~3.6 ppm) .
- Mass spectrometry (MS) : MALDI-TOF or ESI-MS verifies molecular weight (expected ~590 g/mol for PEG8 + methane + HCl) .
Q. What are the recommended storage conditions and handling protocols for this compound to ensure long-term stability?
- Answer :
- Storage : Store desiccated at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis and oxidation .
- Handling : Use anhydrous solvents and glove boxes to limit moisture exposure. Pre-weigh aliquots to avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. In crosslinking experiments, how can researchers optimize reaction conditions when using this compound to minimize side reactions with non-target functional groups?
- Answer :
- Competitive quenching : Add low-molecular-weight aldehydes (e.g., formaldehyde) to block excess aminooxy groups post-conjugation .
- Temperature modulation : Lower temperatures (4°C) reduce nonspecific reactions while maintaining oxime ligation efficiency .
- Protective groups : Temporarily mask reactive amines or thiols on the target molecule using tert-butyloxycarbonyl (Boc) or disulfide bonds .
Q. How should discrepancies in conjugation efficiency attributed to batch-to-batch variability of this compound be systematically investigated?
- Answer :
- PEG chain length analysis : Use GPC (gel permeation chromatography) to verify PEG8 homogeneity; deviations in chain length alter solubility and reactivity .
- Residual solvent testing : GC-MS detects traces of solvents (e.g., dichloromethane) from synthesis, which may inhibit conjugation .
- Accelerated stability studies : Expose batches to elevated humidity/temperature and compare degradation rates via HPLC .
Q. What analytical strategies can differentiate between successful oxime ligation and unreacted this compound in complex biological mixtures?
- Answer :
- Fluorescent tagging : Label the target molecule with a fluorophore (e.g., FITC) and monitor conjugation via fluorescence polarization shifts .
- SDS-PAGE/Western blot : For protein conjugates, size shifts (~3.5 kDa per PEG8 unit) confirm successful ligation .
- LC-MS/MS : Identify signature peptide-PEG adducts while excluding unreacted linker .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the hydrolysis stability of oxime bonds formed using this compound?
- Answer :
- Buffer composition studies : Compare hydrolysis rates in PBS vs. amine-containing buffers (e.g., Tris), which may catalyze degradation .
- Isotope labeling : Use O-water to track hydrolysis-specific byproducts via mass spectrometry .
- Structural analogs : Test oxime stability with shorter PEG chains (e.g., PEG4 vs. PEG8) to assess PEG length’s role in shielding the bond .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
